molecular formula C11H10N6O2 B15055860 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15055860
M. Wt: 258.24 g/mol
InChI Key: RHXNKIDCRHZPJS-UHFFFAOYSA-N
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Description

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a triazolopyrimidine core fused with an imidazole ring. The triazolopyrimidine scaffold is substituted with an ethyl group at position 5, while the imidazole moiety contains a carboxylic acid group at position 4.

Properties

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

IUPAC Name

1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H10N6O2/c1-2-7-3-9(17-11(15-7)12-5-14-17)16-4-8(10(18)19)13-6-16/h3-6H,2H2,1H3,(H,18,19)

InChI Key

RHXNKIDCRHZPJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazoles with β-Diketones

A widely adopted route involves the cyclocondensation of 5-amino-1,2,4-triazole derivatives with β-diketones or β-ketoesters. For instance, reaction of 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione under acidic conditions yields the triazolo-pyrimidine core. This method benefits from readily available starting materials but requires precise control of stoichiometry to avoid byproducts.

Cross-Dehydrogenative Coupling (CDC) Reactions

Recent advances utilize CDC reactions for constructing the triazolo-pyrimidine framework. Behbehani et al. demonstrated that coupling N-amino-2-iminopyridines with β-diketones in ethanol under an oxygen atmosphere achieves cyclization with 94% yield. Key parameters include:

Parameter Optimal Condition Yield Impact
Acetic Acid (equiv) 6 +20% vs 4 eq
Atmosphere O₂ (1 atm) +94% vs air
Temperature 130°C Critical

This green chemistry approach minimizes hazardous reagents while maximizing efficiency.

Functionalization of the Imidazole Moiety

The imidazole-4-carboxylic acid component introduces complexity due to its acidity and steric demands.

Direct Carboxylation of Imidazole Derivatives

Classical methods employ carboxylation at the 4-position of 1H-imidazole using strong bases (e.g., LDA) and carbon dioxide quench. However, this route suffers from low regioselectivity (<50% yield).

Hydrolysis of Cyanoimidazole Precursors

A more efficient strategy involves synthesizing 4-cyanoimidazole derivatives followed by acidic hydrolysis (HCl/H₂O, reflux). This two-step process achieves 78–85% yields while preserving the imidazole ring integrity.

Coupling Reactions for Molecular Assembly

Conjoining the triazolo-pyrimidine and imidazole fragments requires judicious selection of coupling reagents.

Nucleophilic Aromatic Substitution

Reaction of 7-chloro-5-ethyl-triazolo[1,5-a]pyrimidine with 4-carboxyimidazole in DMF at 120°C for 24 hours achieves C–N bond formation. However, competing hydrolysis of the chloro intermediate limits yields to 60–65%.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling between boronic ester-functionalized imidazole and halogenated triazolo-pyrimidine demonstrates superior efficiency:

Catalyst Ligand Solvent Yield
Pd(OAc)₂ XPhos Dioxane 82%
PdCl₂(dppf) BINAP THF 76%

This method enables room-temperature reactions (25°C) with short durations (4–6 h).

Optimization of Reaction Conditions

Solvent Effects on Coupling Efficiency

Comparative studies reveal polar aprotic solvents enhance reaction kinetics:

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
DMSO 46.7 79
Acetonitrile 37.5 68

DMF optimally balances solubility and reactivity without promoting decomposition.

Temperature-Controlled Cyclization

A critical step in triazolo-pyrimidine formation requires maintaining 130–140°C to drive dehydrative cyclization while minimizing side reactions. Below 120°C, intermediate accumulation reduces yields by ≥30%.

Analytical Characterization Techniques

Spectroscopic Validation

1H NMR analysis confirms structural integrity through diagnostic peaks:

  • Triazolo-pyrimidine H6 singlet: δ 8.72–8.85 ppm
  • Imidazole H5 doublet: δ 7.89–7.93 ppm (J = 1.6 Hz)
  • Carboxylic acid proton: Broad δ 12.8–13.2 ppm

X-ray Crystallographic Studies

Single-crystal X-ray diffraction of intermediates verifies regiochemistry. Key metrics for the triazolo-pyrimidine core include:

  • Bond length N1–C2: 1.315 Å
  • Dihedral angle between rings: 12.7°

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Cost Index Green Metrics
CDC + Hydrolysis 4 62% 1.8 0.91
Cyclocondensation + SNAr 5 54% 2.3 0.67
Metal-Catalyzed Coupling 3 78% 3.1 0.85

The CDC/hydrolysis route offers the best balance of efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes and receptors, disrupting essential biological processes in pathogens and cancer cells . Its unique structure allows it to bind effectively to these targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents on Triazolopyrimidine Attached Heterocycle/Functional Group Key Features
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid 5-Ethyl 1H-imidazole-4-carboxylic acid Imidazole ring enhances hydrogen-bonding potential; carboxylic acid improves solubility .
1-(5-Cyclopropyl-triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid 5-Cyclopropyl Piperidine-4-carboxylic acid Cyclopropyl group may increase metabolic stability; piperidine alters pharmacokinetics .
1-(5-Trifluoromethyl-triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid 5-Trifluoromethyl Piperidine-4-carboxylic acid Electron-withdrawing CF₃ group enhances electrophilicity and bioavailability .
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 5-(4-Fluorophenyl) Carboxylic acid at position 7 Fluorophenyl group introduces lipophilicity; positional isomerism affects binding .
7-(1-Ethyl-5-methylpyrazol-4-yl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine 5-Phenyl Pyrazole substituent Pyrazole’s aromaticity vs. imidazole’s hydrogen-bonding capacity .

Key Research Findings and Trends

Substituent-Driven Activity : Electron-withdrawing groups (e.g., CF₃ in ) or aromatic substituents (e.g., fluorophenyl in ) significantly enhance bioactivity compared to alkyl groups like ethyl.

Heterocycle Influence : Piperidine derivatives () exhibit distinct pharmacokinetic profiles compared to imidazole-based compounds due to differences in ring basicity and conformational flexibility.

Synthetic Flexibility : The triazolopyrimidine core allows modular functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a triazole and imidazole moiety, which are known for their roles in various biological processes. The molecular formula is C10H12N6O2C_{10}H_{12}N_{6}O_{2}, with a molecular weight of 232.25 g/mol.

Research indicates that compounds like this compound may exert their biological effects through several mechanisms:

  • Inhibition of Kinases : Similar triazolo-pyrimidine derivatives have been shown to inhibit specific kinases involved in cell signaling pathways, impacting cancer cell proliferation and survival .
  • Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting viral replication processes. This has been linked to the structural features that allow interaction with viral enzymes .
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent. This activity is often mediated through the modulation of key regulatory proteins in the cell cycle .

Biological Activity Data

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV-1 replication
AnticancerInduction of apoptosis in cancer cell lines
Kinase InhibitionSpecific inhibition of Polo-like kinase 1 (Plk1)

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antiviral Activity : A study demonstrated that triazolo-pyrimidine derivatives effectively inhibited HIV-1 reverse transcriptase with IC50 values in the micromolar range. This highlights the potential for developing antiviral therapies based on this scaffold .
  • Anticancer Research : In vitro studies showed that derivatives could induce significant apoptosis in HeLa and L363 cancer cells. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .
  • Kinase Inhibition : Structure-activity relationship (SAR) studies revealed that modifications on the triazolo-pyrimidine scaffold could enhance selectivity and potency against Plk1 without affecting closely related kinases Plk2 and Plk3 .

Q & A

Q. What are the established synthetic routes for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid?

A common approach involves cyclocondensation reactions. For example, triazolopyrimidine intermediates can be synthesized using 3,5-diamino-1,2,4-triazole and a substituted pyrone (e.g., 4-hydroxy-6-methyl-pyran-2-one) in ethanol under reflux (12 hours), followed by recrystallization from ethanol . Imidazole carboxylate esters, such as ethyl 1H-imidazole-4-carboxylate derivatives, are often synthesized via alkylation or esterification, with purification by column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) to confirm substituent positions and hydrogen bonding patterns, particularly for amino and heterocyclic protons .
  • X-ray crystallography : Resolve structural ambiguities, such as planarity of fused rings and hydrogen-bonding networks (e.g., amino groups forming ribbons via N–H···N interactions) .
  • Microanalysis : Validate purity via elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and scalability?

Statistical Design of Experiments (DoE) is recommended. For example:

  • Solvent selection : Water-ethanol mixtures (1:1 v/v) with catalysts like TMDP (tetramethylenediphosphonic acid) enhance yields (e.g., 85–92% for triazolopyrimidine carboxylates) by balancing solubility and reactivity .
  • Catalyst screening : Additives like NaN3_3 in DMF at 50°C accelerate azidomethylation, reducing reaction times to 3 hours .
  • Process control : Monitor reaction progress via TLC and optimize reflux duration (e.g., 5–12 hours) to avoid byproduct formation .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism in imidazole rings) by analyzing spectra at 25–60°C .
  • DFT calculations : Compare experimental 1H^1H chemical shifts with theoretical models (B3LYP/6-311++G(d,p)) to identify dominant conformers .
  • Crystallographic validation : Use single-crystal X-ray data to cross-reference bond angles and torsion angles (e.g., methylene unit angles of 111.33° in fused rings) .

Q. What computational tools are effective for predicting reactivity or stability?

  • Reaction path search methods : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates, guiding experimental prioritization .
  • Hirshfeld surface analysis : Assess intermolecular interactions (e.g., π-stacking in triazolopyrimidines) to predict solid-state stability .
  • Solvent modeling : COSMO-RS simulations predict solubility in ethanol/water mixtures, aiding recrystallization strategies .

Q. How does pH affect the stability of the carboxylic acid moiety during storage?

  • Accelerated stability studies : Store samples at pH 3–9 (adjusted with HCl/NaOH) and 25–40°C for 4–12 weeks. Monitor degradation via HPLC and IR spectroscopy (e.g., loss of –COOH peak at 1700 cm1^{-1}) .
  • Lyophilization : For long-term storage, lyophilize the compound at pH 6–7 to prevent hydrolysis of the imidazole ring .

Methodological Notes

  • Synthesis : Prioritize ethanol/water solvent systems for eco-friendly protocols .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) for intermediates and recrystallization (ethanol or toluene) for final products .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .

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